

## Side effect profile of EDP-305 versus other nonbile acid FXR agonists

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of the Side Effect Profiles of **EDP-305** and Other Non-Bile Acid Farnesoid X Receptor (FXR) Agonists

#### Introduction

Farnesoid X receptor (FXR) agonists are a promising class of therapeutic agents for various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] They play a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4] While bile acid-derived FXR agonists like obeticholic acid (OCA) have demonstrated efficacy, their use can be limited by side effects such as pruritus and unfavorable changes in lipid profiles.[5] This has led to the development of non-bile acid FXR agonists, including **EDP-305**, with the aim of improving the therapeutic window and side effect profile. This guide provides a comparative overview of the side effect profile of **EDP-305** versus other non-bile acid FXR agonists, supported by available clinical trial data and experimental insights.

# Farnesoid X Receptor (FXR) Agonist Signaling Pathway

FXR is a nuclear receptor primarily expressed in the liver and intestines. Upon activation by an agonist, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, regulating the transcription of target genes involved in various metabolic pathways.





Click to download full resolution via product page

Caption: Simplified FXR Agonist Signaling Pathway.

#### **Comparative Side Effect Profiles**

The most commonly reported side effects for FXR agonists are pruritus (itching) and alterations in lipid profiles. The following tables summarize the available data for **EDP-305** and other non-bile acid FXR agonists from clinical trials.

#### **Pruritus**

Pruritus is considered a class effect of FXR agonists. The incidence and severity can vary between different agents and dosages.



| Drug       | Study                                    | Indication | Dose          | Incidence<br>of Pruritus                                                    | Discontinua<br>tion due to<br>Pruritus |
|------------|------------------------------------------|------------|---------------|-----------------------------------------------------------------------------|----------------------------------------|
| EDP-305    | ARGON-1<br>(Phase 2a)                    | NASH       | 1 mg          | 9.1%                                                                        | 1.8%                                   |
| 2.5 mg     | 50.9%                                    | 20.8%      | _             |                                                                             |                                        |
| Placebo    | 4.2%                                     | 0%         |               |                                                                             |                                        |
| EDP-305    | INTREPID<br>(Phase 2)                    | PBC        | 1 mg          | Not specified,<br>but lower<br>than 2.5mg                                   | ~3%                                    |
| 2.5 mg     | Not specified,<br>but higher<br>than 1mg | ~18%       |               |                                                                             |                                        |
| Cilofexor  | Phase 2                                  | NASH       | Not specified | Dose-<br>dependently<br>increased IL-<br>31, a<br>biomarker for<br>pruritus | Not specified                          |
| Tropifexor | Phase 2                                  | NASH       | Not specified | Most<br>commonly<br>reported<br>adverse<br>event                            | Not specified                          |
| Nidufexor  | Phase 2                                  | NASH       | Not specified | Reported as a side effect                                                   | Not specified                          |

## **Lipid Profile Changes**

Changes in lipid profiles, particularly increases in low-density lipoprotein (LDL) cholesterol and decreases in high-density lipoprotein (HDL) cholesterol, have been observed with some FXR agonists.



| Drug                         | Study              | Indication | Key Findings on<br>Lipid Profile                                                  |
|------------------------------|--------------------|------------|-----------------------------------------------------------------------------------|
| EDP-305                      | INTREPID (Phase 2) | PBC        | No apparent effect on lipids, including cholesterol, LDL, HDL, and triglycerides. |
| Obeticholic Acid (Bile-acid) | Multiple           | NASH, PBC  | Associated with increases in LDL cholesterol and decreases in HDL cholesterol.    |
| Cilofexor                    | Not Specified      | NASH       | Modest increases in LDL cholesterol reported.                                     |

## Experimental Protocols Assessment of Pruritus in Clinical Trials

The evaluation of pruritus in clinical studies typically involves patient-reported outcomes and physician assessments.

- Patient Questionnaires: Standardized questionnaires, such as the Visual Analog Scale (VAS)
  for pruritus and the 5-D Itch Scale, are used to quantify the severity and impact of itching
  from the patient's perspective.
- Adverse Event Reporting: All instances of pruritus are recorded as adverse events (AEs)
  during the trial. The severity is graded (e.g., mild, moderate, severe) by the investigator
  based on established criteria.
- Biomarker Analysis: Blood samples may be collected to measure potential biomarkers associated with pruritus, such as interleukin-31 (IL-31) and bile acids.

## **Assessment of Lipid Profile Changes**







Monitoring of the lipid profile is a standard safety assessment in clinical trials for metabolic drugs.

- Fasting Blood Samples: Blood samples are collected from patients after an overnight fast at baseline and at specified time points throughout the study.
- Lipid Panel Analysis: The samples are analyzed in a central laboratory to measure levels of:
  - Total Cholesterol
  - Low-Density Lipoprotein (LDL) Cholesterol
  - High-Density Lipoprotein (HDL) Cholesterol
  - Triglycerides
- Standardized Assays: Validated and standardized assays are used to ensure the accuracy and consistency of the measurements.





Click to download full resolution via product page

Caption: General Experimental Workflow for Side Effect Assessment in Clinical Trials.



### **Mechanistic Insights into Pruritus**

The exact mechanism of FXR agonist-induced pruritus is not fully understood but is an area of active research. One proposed pathway involves the upregulation of interleukin-31 (IL-31), a cytokine known to be involved in itching. Activation of FXR in hepatocytes may lead to increased expression and secretion of IL-31, which can then act on sensory neurons to induce the sensation of itch.





Click to download full resolution via product page

Caption: Proposed Mechanism of FXR Agonist-Induced Pruritus via IL-31.

#### **Discussion and Conclusion**

**EDP-305**, a non-bile acid FXR agonist, demonstrates a side effect profile that is generally consistent with its drug class, with pruritus being the most notable adverse event. The incidence and severity of pruritus with **EDP-305** appear to be dose-dependent, with a 1 mg dose showing a much better tolerability profile compared to the 2.5 mg dose. This suggests that there may be a therapeutic window where efficacy can be achieved with manageable side effects.

An important differentiating factor for **EDP-305** appears to be its neutral effect on lipid profiles, as observed in the INTREPID study for PBC. This is a potential advantage over some other FXR agonists, like the bile-acid derivative obeticholic acid, which has been associated with dyslipidemia.

While pruritus is a common challenge for FXR agonists, ongoing research into the underlying mechanisms may lead to strategies to mitigate this side effect. The development of next-generation FXR agonists with improved selectivity and potency continues to be an important goal in the field.

Ultimately, the development of **EDP-305** was halted for NASH, with the company citing the belief that a combination approach would be optimal for treating the disease. However, the data gathered from its clinical trials provide valuable insights into the side effect profile of this non-bile acid FXR agonist and contribute to the broader understanding of this class of drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of EDP-305, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 3. surf.rutgers.edu [surf.rutgers.edu]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 5. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Side effect profile of EDP-305 versus other non-bile acid FXR agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930703#side-effect-profile-of-edp-305-versusother-non-bile-acid-fxr-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com